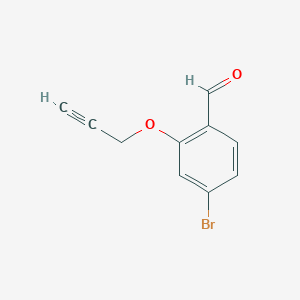
4-Bromo-2-prop-2-ynyloxy-benzaldehyde
Vue d'ensemble
Description
4-Bromo-2-prop-2-ynyloxy-benzaldehyde is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a prop-2-ynyloxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-prop-2-ynyloxy-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde.
Alkylation: The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is alkylated using propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-prop-2-ynyloxy-benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Addition: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-amino-2-(prop-2-ynyloxy)benzaldehyde.
Oxidation: 4-Bromo-2-(prop-2-ynyloxy)benzoic acid.
Reduction: 4-Bromo-2-(prop-2-ynyloxy)benzyl alcohol.
Addition: 4-Bromo-2-(prop-2-ynyloxy)benzene derivatives.
Applications De Recherche Scientifique
4-Bromo-2-prop-2-ynyloxy-benzaldehyde is used in various scientific research applications:
Chemical Probe Synthesis: It serves as a building block for synthesizing chemical probes due to its trifunctional nature, which includes a light-activated benzophenone, an alkyne tag, and an aldehyde synthetic handle.
Biological Studies: The compound can be used to modify biological targets covalently, allowing for the study of protein interactions and functions.
Medicinal Chemistry: It is used in the development of potential therapeutic agents by modifying its structure to enhance biological activity.
Material Science: The compound’s unique structural features make it useful in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-prop-2-ynyloxy-benzaldehyde involves its ability to covalently modify biological targets. When appended to a ligand or pharmacophore through its formyl linker, the compound allows for UV light-induced covalent modification of a biological target. This modification is facilitated by the alkyne tag, which can undergo click chemistry reactions with azide-functionalized molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the prop-2-ynyloxy group.
4-Bromobenzaldehyde: Lacks both the hydroxyl and prop-2-ynyloxy groups.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Contains an additional benzoyl group.
Uniqueness
4-Bromo-2-prop-2-ynyloxy-benzaldehyde is unique due to its trifunctional nature, which includes a bromine atom, an alkyne tag, and an aldehyde group. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C10H7BrO2 |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
4-bromo-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h1,3-4,6-7H,5H2 |
Clé InChI |
JSLHZAOJNYLMKD-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=CC(=C1)Br)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














